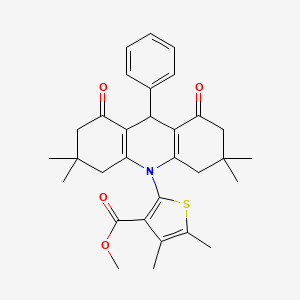
6-hydroxy-2-(1H-tetrazol-5-yl)-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-hydroxy-2-(1H-tetrazol-5-yl)-3(2H)-pyridazinone is a chemical compound that has been of great interest to scientists due to its potential applications in various fields of research. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of 6-hydroxy-2-(1H-tetrazol-5-yl)-3(2H)-pyridazinone is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, including DNA topoisomerase II, which is involved in DNA replication and repair. This inhibition can lead to the accumulation of DNA damage, ultimately resulting in cell death.
Biochemical and Physiological Effects:
6-hydroxy-2-(1H-tetrazol-5-yl)-3(2H)-pyridazinone has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to have antiviral activity against certain viruses, including herpes simplex virus and respiratory syncytial virus. In addition, this compound has been shown to have anticancer activity against various cancer cell lines, including breast cancer and lung cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-hydroxy-2-(1H-tetrazol-5-yl)-3(2H)-pyridazinone in lab experiments is its broad range of potential applications. This compound has been shown to have antimicrobial, antiviral, and anticancer properties, making it a versatile tool for researchers. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on 6-hydroxy-2-(1H-tetrazol-5-yl)-3(2H)-pyridazinone. One area of interest is the development of new drugs based on this compound. Researchers are also interested in studying the mechanism of action of this compound in more detail, in order to better understand its potential applications. In addition, there is interest in exploring the use of this compound in combination with other drugs, in order to enhance its therapeutic effects. Finally, researchers are interested in developing new synthesis methods for this compound, in order to improve its solubility and ease of use in lab experiments.
Méthodes De Synthèse
6-hydroxy-2-(1H-tetrazol-5-yl)-3(2H)-pyridazinone can be synthesized using different methods. One of the most common methods involves the reaction of 5-aminotetrazole with 2-hydroxypyridine-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then hydrolyzed to obtain 6-hydroxy-2-(1H-tetrazol-5-yl)-3(2H)-pyridazinone.
Applications De Recherche Scientifique
6-hydroxy-2-(1H-tetrazol-5-yl)-3(2H)-pyridazinone has been used in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate. This compound has been shown to have antimicrobial, antiviral, and anticancer properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
2-(2H-tetrazol-5-yl)-1H-pyridazine-3,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N6O2/c12-3-1-2-4(13)11(8-3)5-6-9-10-7-5/h1-2H,(H,8,12)(H,6,7,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLVEZXOKSKROV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(NC1=O)C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-{[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B5985486.png)
![7-(1-adamantyl)-1-sec-butyl-5-(difluoromethyl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5985491.png)
![2-{2-[(3,4-dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B5985497.png)
![5,6-dimethyl-2-[(4-methyl-2-quinazolinyl)amino]-4(1H)-pyrimidinone](/img/structure/B5985498.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5985520.png)

![N-benzyl-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B5985539.png)
![N-{1-[1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5985543.png)
![1-[(5-bromo-2-methylphenyl)sulfonyl]-4-(diphenylmethyl)piperazine](/img/structure/B5985551.png)
![N-(4-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)-2-furamide](/img/structure/B5985560.png)
![N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5985562.png)
![2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(3-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5985572.png)
![2-[(2-{2-[(1-bromo-2-naphthyl)oxy]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol](/img/structure/B5985579.png)
